2-(2-Chloro-5-methylphenoxy)acetohydrazide
Description
2-(2-Chloro-5-methylphenoxy)acetohydrazide is a synthetic acetohydrazide derivative characterized by a phenoxy group substituted with a chlorine atom at the 2-position and a methyl group at the 5-position. Its molecular structure combines the hydrazide functional group (–NH–NH₂) with an acetoxy backbone, enabling diverse chemical reactivity and biological interactions. The compound is commercially available (CAS: 588680-02-8, MFCD00245635) and has been utilized as a precursor in the synthesis of Schiff bases and coordination complexes .
Properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-6-2-3-7(10)8(4-6)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURYIYZPXLOZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232523 | |
| Record name | 2-(2-Chloro-5-methylphenoxy)acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588680-02-8 | |
| Record name | 2-(2-Chloro-5-methylphenoxy)acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588680-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloro-5-methylphenoxy)acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(2-Chloro-5-methylphenoxy)acetohydrazide typically involves the reaction of 2-(2-Chloro-5-methylphenoxy)acetic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(2-Chloro-5-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(2-Chloro-5-methylphenoxy)acetohydrazide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and as a pharmacological tool to study biological pathways.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Halogen-Substituted Phenoxy Acetohydrazides
- 2-(4-Bromophenoxy)acetohydrazide: This analogue replaces chlorine with bromine at the 4-position. Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to the chloro-substituted compound.
- 2-(4-Chloro-2-methylphenoxy)acetohydrazide (QF-3436): The positional isomer of the target compound, with chlorine at the 4-position and methyl at the 2-position, shows altered steric and electronic profiles. Such isomers often exhibit divergent biological activities due to differences in target binding .
Extended Chain Derivatives
Heterocyclic Acetohydrazides
Benzimidazole Derivatives
Compounds like (E)-N’-(2,4-dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (IC₅₀ = 6.10 ± 0.5 μM against α-glucosidase) demonstrate superior enzyme inhibition compared to non-heterocyclic analogues. The benzimidazole moiety enhances π-π stacking and hydrogen bonding with enzymatic active sites, a feature absent in the target compound .
Coumarin and Furan Derivatives
- N′-(4-Methylbenzylidene)-2-(coumarin-4-yloxy)acetohydrazide: Coumarin’s planar aromatic system and fluorescence properties enable DNA intercalation and imaging applications, unlike the simpler phenoxy group in the target compound .
Anticonvulsant Activity
Benzimidazole-based acetohydrazides (e.g., 25g and 25j ) exhibit potent anticonvulsant effects (superior to phenytoin) due to synergistic interactions between the benzimidazole core and hydrazide group. The target compound’s lack of a heterocyclic system may limit similar efficacy .
Enzyme Inhibition
Ethyl-thio benzimidazolyl acetohydrazides show α-glucosidase inhibition (IC₅₀ = 6.10–7.34 μM), outperforming the standard drug acarbose (IC₅₀ = 378.2 μM). The target compound’s absence of a sulfur-containing substituent likely reduces enzyme-binding affinity .
Antimicrobial and Anti-Inflammatory Activity
- N’-(Anthracen-9-ylmethylene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide : Demonstrates broad-spectrum antimicrobial activity (MIC = 30.2–43.2 μg/cm³), attributed to the anthracene group’s membrane-disrupting properties .
- (E)-N’-(4-Chlorobenzylidene)acetohydrazide (4f): Inhibits TNF-α production by 55.8% in macrophages, comparable to the drug SB-203580. The chloro-substituted benzylidene group enhances anti-inflammatory efficacy, a trait shared with the target compound’s chloro-methylphenoxy moiety .
Comparative Data Table
Biological Activity
2-(2-Chloro-5-methylphenoxy)acetohydrazide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H12ClN3O2
- Molecular Weight : 241.67 g/mol
- CAS Number : 588680-02-8
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating various biochemical pathways. This interaction can lead to alterations in cellular signaling and metabolic processes, which are crucial for its therapeutic effects.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The compound's effectiveness is often measured using the half-maximal inhibitory concentration (IC50). For instance, one study reported an IC50 value of approximately against MCF-7 cells, indicating substantial cytotoxicity.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting β-glucuronidase, an enzyme implicated in various pathological conditions, including cancer. The inhibition potential was quantified with an IC50 value of , suggesting that it could be a valuable tool in therapeutic applications targeting this enzyme .
Case Studies and Research Findings
Applications in Drug Development
The versatility of this compound makes it a candidate for further development in pharmacology. Its properties allow it to function as a scaffold for synthesizing more complex molecules aimed at treating various diseases, particularly cancers and metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
